molecular formula C16H17N5S B14646242 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine CAS No. 53151-86-3

1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine

Cat. No.: B14646242
CAS No.: 53151-86-3
M. Wt: 311.4 g/mol
InChI Key: VMDHIIMGWOCLHC-UHFFFAOYSA-N
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Description

1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine is a complex organic compound that features a unique combination of a piperidine ring, a thiazole ring, and an isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-coumarin, 4-piperidinobenzaldehyde, and thiourea in the presence of a catalytic quantity of p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization are typically applied to scale up laboratory synthesis methods to industrial production.

Chemical Reactions Analysis

Types of Reactions

1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine has several scientific research applications:

    Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly in lung adenocarcinoma. It has been found to induce caspase-3 activation and suppress NF-κB and IL-6 activation.

    Biological Research: The compound’s unique structure makes it a valuable tool for studying various biological pathways and interactions.

    Materials Science: Its complex structure and reactivity make it a candidate for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine involves several molecular targets and pathways:

Properties

CAS No.

53151-86-3

Molecular Formula

C16H17N5S

Molecular Weight

311.4 g/mol

IUPAC Name

5-(3-iminoisoindol-1-yl)-2-piperidin-1-yl-1,3-thiazol-4-amine

InChI

InChI=1S/C16H17N5S/c17-14-11-7-3-2-6-10(11)12(19-14)13-15(18)20-16(22-13)21-8-4-1-5-9-21/h2-3,6-7,17H,1,4-5,8-9,18H2

InChI Key

VMDHIIMGWOCLHC-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=C(S2)C3=NC(=N)C4=CC=CC=C43)N

Origin of Product

United States

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